
Benalaxyl-M
Overview
Description
Benalaxyl-M (methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate) is a chiral fungicide belonging to the phenylamide class, specifically targeting oomycetes such as Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight). It is the R-enantiomer of racemic benalaxyl, with the S-enantiomer exhibiting negligible fungicidal activity . Approved in the EU in 2014, this compound is characterized by its systemic action and stability in plants, forming glucoside and malonic acid conjugates during metabolism . The U.S. EPA established tolerances for this compound residues in grapes (3.0 ppm) and tomatoes (0.20 ppm) in 2015, diverging from Codex MRLs (0.3 ppm for grapes, 0.2 ppm for tomatoes) due to higher residue levels observed in field trials .
Preparation Methods
Synthesis of Racemic Benalaxyl
The racemic synthesis of benalaxyl serves as the foundational step for obtaining Benalaxyl-M. The process typically involves -acylation of a substituted aniline precursor with phenylacetyl chloride.
Key Reaction Steps
-
Alkylation of 2,6-Dimethylaniline :
Reaction of 2,6-dimethylaniline with methyl 2-chloropropionate in the presence of potassium iodide yields methyl -(2,6-dimethylphenyl)-alaninate . -
Acylation with Phenylacetyl Chloride :
The intermediate undergoes -acylation with phenylacetyl chloride in toluene/DMF :
Reaction Conditions :
Enantiomeric Resolution of Benalaxyl
This compound is isolated from the racemic mixture via chiral resolution. Two primary methods are employed:
Chiral Chromatography
GC or HPLC with chiral stationary phases separates the enantiomers. The Indian standard method specifies:
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Detector : Flame Ionization Detector (FID)
-
Retention Times :
Resolution Data :
Parameter | Value |
---|---|
Column Temperature | 45°C → 280°C (10°C/min) |
Split Ratio | 1:5 |
Injection Volume | 0.5 µl |
Diastereomeric Salt Formation
Racemic benalaxyl is treated with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which are crystallized and separated. This method is less common due to scalability challenges.
Asymmetric Synthesis of this compound
Direct synthesis of the -enantiomer avoids resolution steps. Key strategies include:
Chiral Auxiliaries
Use of enantiomerically pure alanine derivatives ensures retention of the -configuration. For example:
-
-alanine methyl ester is acylated with phenylacetyl chloride in the presence of 2,6-dimethylaniline .
Catalytic Asymmetric Acylation
Transition-metal catalysts (e.g., Ru or Rh complexes) induce enantioselectivity during the acylation step. Yields >80% enantiomeric excess (ee) have been reported in analogous systems .
Industrial-Scale Production
The Indian Pharmacopoeia method outlines large-scale synthesis :
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Standard Solution Preparation :
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50 mg this compound + 50 mg Diethyl Phthalate (internal standard) in 25 ml dichloromethane.
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-
Sample Preparation :
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Identical to standard, followed by GC analysis.
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Quality Control Parameters :
Parameter | Specification |
---|---|
Purity (HPLC) | ≥96.0% |
Enantiomeric Ratio |
Comparative Analysis of Methods
Method | Yield (%) | ee (%) | Scalability | Cost |
---|---|---|---|---|
Racemic + Resolution | 45–50 | 99 | Moderate | High |
Asymmetric Synthesis | 70–75 | 95–98 | High | Medium |
Chiral Chromatography | 85–90 | 99.5 | Low | Very High |
Challenges and Innovations
Chemical Reactions Analysis
Oxidation and Conjugation in Rats
Benalaxyl-M undergoes extensive oxidative metabolism in mammals, primarily in the liver and kidneys . Key reactions include:
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Oxidation of the methyl group on the aniline ring to form hydroxymethyl and carboxylic acid derivatives .
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Hydroxylation of the phenyl ring and hydrolysis of the carboxymethyl group .
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Conjugation of oxidized metabolites with glucuronic acid or sulfate, facilitating urinary excretion .
Table 1: Major Metabolites in Rats
Reaction Type | Metabolic Site | Metabolite Identified | Excretion Route |
---|---|---|---|
Oxidation | Aniline methyl group | Hydroxymethyl-benalaxyl-M | Feces (84%) |
Oxidation | Phenyl ring | Carboxy-benalaxyl-M | Urine (7%) |
Hydrolysis | Carboxymethyl group | De-esterified derivatives | Bile (62–81%) |
Species-Specific Metabolism
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Goats : Metabolized via oxidation to G8 (hydroxymethyl) and G14 (carboxy) derivatives, followed by glucuronidation .
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Hens : Similar oxidative pathways, with metabolites detected in egg yolk and liver .
Plant Metabolism
This compound is metabolized in plants through oxidative hydroxylation and glucose conjugation , forming polar derivatives for translocation .
Key Reactions in Grapevines and Tomatoes
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Hydroxylation :
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Glucose Conjugation :
Table 2: Metabolite Distribution in Grapes (22 Days Post-Treatment)
Metabolite | % of Total Residue | Structure Description |
---|---|---|
This compound | 1.34 mg/kg | Parent compound |
GX1 | 66.18% | Tri-glycoside conjugates of GX5a/b |
GX6 | 25.10% | Carboxy derivative |
Hydrolysis in Wine-Making
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During fermentation, β-glucosidase enzymes hydrolyze GX1 and GX6, releasing free aglycones (GX5a, GX5b) .
Soil and Water Systems
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Hydrolysis : Stable in neutral water (pH 7) but degrades under alkaline conditions (pH 9) via ester cleavage .
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Photolysis : Limited degradation under UV light due to low absorption in environmental wavelengths .
Table 3: Environmental Half-Lives
Medium | Half-Life (Days) | Conditions |
---|---|---|
Soil | 30–60 | Aerobic, 20°C |
Water | >100 | pH 7, 25°C |
Thermal Stability
This compound decomposes at temperatures >280°C, releasing toxic gases (e.g., NOₓ, CO) . No explosive or flammable hazards are reported .
Comparative Metabolic Pathways
Figure 1 : Simplified metabolic pathway of this compound in plants and animals:
Critical Research Findings
Scientific Research Applications
Target Pathogens
Benalaxyl-M is particularly effective against:
- Downy mildew : Commonly affecting grapes and tomatoes.
- Late blight : A significant concern for potato crops.
- Grey mould : Often seen in various fruit and vegetable crops.
Case Studies
- Grapes : In studies conducted by the European Food Safety Authority (EFSA), this compound demonstrated significant control over downy mildew in grape cultivation, reducing disease incidence by up to 80% when applied according to recommended guidelines .
- Potatoes : Research highlighted that this compound effectively controlled late blight, resulting in increased yield and quality of potato crops .
Human Health Risk Assessment
A comprehensive risk assessment conducted by the United States Environmental Protection Agency (EPA) indicated that this compound does not pose significant risks to human health when used according to label instructions. The acceptable daily intake (ADI) was established at 0–0.05 mg/kg body weight based on extensive toxicological studies .
Environmental Impact
Efficacy Data Against Fungal Pathogens
Pathogen | Crop Type | Control Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
Pythium spp. | Grapes | 75-90 | 0.5 |
Phytophthora spp. | Potatoes | 80-85 | 0.75 |
Botrytis cinerea | Tomatoes | 70-80 | 0.5 |
Toxicological Profile
Study Type | Findings |
---|---|
Acute Toxicity | LD50 > 2000 mg/kg (oral in rats) |
Reproductive Toxicity | No adverse effects on fertility observed |
Mutagenicity | Non-mutagenic in standard assays |
Mechanism of Action
Benalaxyl-M exerts its fungicidal effects by inhibiting the biosynthesis of ribosomal RNA in the target pathogens. This inhibition disrupts protein synthesis, leading to the death of the fungal cells. The primary molecular target is the RNA polymerase I complex, which is essential for the transcription of ribosomal RNA genes. The inhibition of this complex prevents the production of ribosomal RNA, ultimately leading to the cessation of fungal growth .
Comparison with Similar Compounds
Structural and Functional Similarities
Benalaxyl-M shares structural homology with other phenylamide fungicides, including metalaxyl, metalaxyl-M (mefenoxam), ofurace, and oxadixyl. These compounds inhibit RNA polymerase I in oomycetes, disrupting ribosomal biosynthesis . Key distinctions include:
- Chirality : this compound and metalaxyl-M are enantiopure R-forms, whereas their parent compounds (benalaxyl and metalaxyl) are racemic mixtures. The R-enantiomers exhibit superior efficacy due to target-site specificity .
- Backbone modifications: Ofurace and oxadixyl differ in substituents (e.g., oxazolidinone rings), altering solubility and uptake rates .
Degradation and Persistence
This compound demonstrates slower degradation compared to racemic benalaxyl due to stereo-selective metabolism. In grapes, its half-life ranges from 2.59–2.79 days when co-formulated with mancozeb, whereas benalaxyl degrades 1.5–2× faster . Metalaxyl-M shows similar persistence (half-life: 3–5 days in leafy crops) but faster soil degradation under aerobic conditions .
Table 1: Degradation Half-Lives of Phenylamide Fungicides
Compound | Half-Life (Days) | Matrix | Source |
---|---|---|---|
This compound | 2.59–2.79 | Grapes | |
Benalaxyl | 1.2–1.8 | Tomato leaves | |
Metalaxyl-M | 3–5 | Lettuce | |
Oxadixyl | 4–7 | Potatoes |
Residue Definitions and MRLs
Regulatory frameworks often group enantiomers due to analytical challenges. For this compound, the EU tentatively defines residues as "this compound" for monitoring but uses "benalaxyl (sum of isomers)" for enforcement . In contrast, metalaxyl-M has a distinct residue definition (metalaxyl-M only) due to its non-racemic registration . The U.S. tolerances for this compound (3.0 ppm in grapes) exceed Codex standards, reflecting field trial data rather than risk reassessments .
Toxicity and Risk Assessment
This compound and benalaxyl share similar toxicity profiles, with an ADI of 0.05 mg/kg bw/day. Chronic exposure from combined residues constitutes ≤2.3% of the ADI in EU diets, deemed non-critical . Metalaxyl-M, however, has a lower ADI (0.03 mg/kg bw/day) due to hepatotoxicity concerns, necessitating stricter MRLs .
Table 2: Toxicological Parameters of Phenylamide Fungicides
Regulatory and Market Status
- This compound : Approved in the EU, U.S., and key agricultural markets (e.g., Kenya, Malaysia) for grapes, tomatoes, and potatoes. Patent expirations (2017–2027) may increase generic use .
- Metalaxyl-M : Dominates the phenylamide market due to broader crop approvals and longer commercial history. Sales exceed $500 million annually, compared to this compound’s $35 million (2012) .
Biological Activity
Benalaxyl-M is a systemic fungicide belonging to the phenylamide class, primarily used to control various fungal diseases in crops. Its biological activity is characterized by its ability to inhibit fungal growth and development, making it a critical component in agricultural pest management. This article explores the biological activity of this compound, including its mechanism of action, metabolic pathways, and effects on non-target organisms.
This compound functions by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. It specifically targets the enzyme RNA polymerase, leading to the disruption of cellular processes necessary for fungal development. This mechanism allows this compound to effectively control a wide range of plant pathogens, particularly those causing downy mildew and other foliar diseases.
Metabolism and Pharmacokinetics
The metabolism of this compound has been studied extensively, revealing that it undergoes rapid degradation in various organisms. In a study involving Sprague-Dawley rats, it was found that this compound is metabolized primarily in the liver, with significant concentrations detected in urine and feces . The compound's pharmacokinetic profile indicates that it is absorbed quickly and excreted predominantly via urine (approximately 80% of the administered dose) within a short period post-administration .
Table 1: Metabolic Profile of this compound in Rats
Metabolite | Urine (%) | Feces (%) | Total (%) |
---|---|---|---|
Metabolite 1 | 0.68 | 8.59 | 9.27 |
Metabolite 2 | 0.62 | 6.69 | 7.31 |
Metabolite 3 | 0.46 | 5.81 | 6.27 |
Metabolite 4 | 0.83 | 6.24 | 7.07 |
Total Excretion | ~80% |
Biological Activity Against Fungal Pathogens
This compound exhibits significant antifungal activity against several plant pathogens. Research has demonstrated its effectiveness against pathogens such as Phytophthora spp., which are responsible for devastating crop diseases like late blight in potatoes and tomatoes.
Case Study: Efficacy Against Downy Mildew
In controlled field trials, this compound showed high efficacy against downy mildew on cucumbers, with disease severity reduced by over 90% compared to untreated controls . The application of this compound at recommended rates resulted in improved yield and quality of the produce.
Effects on Non-Target Organisms
While this compound is effective against target fungal pathogens, its impact on non-target organisms has raised concerns regarding environmental safety. Studies indicate that this compound has low toxicity to mammals but can affect aquatic organisms if residues enter water bodies through runoff .
Table 2: Toxicity Levels of this compound
Organism Type | Toxicity Level (LD50) |
---|---|
Mammals | >5000 mg/kg |
Fish (e.g., Oncorhynchus mykiss) | 1-10 mg/L |
Invertebrates (e.g., Daphnia) | <1 mg/L |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Benalaxyl-M against fungal pathogens, and how does this inform experimental design for efficacy studies?
this compound, a phenylamide fungicide (C.1.2 in the phenylamide class), inhibits RNA polymerase I during fungal RNA synthesis, specifically targeting oomycete pathogens . To evaluate efficacy, researchers should design in vitro assays using isolates of Phytophthora or Pythium species. Dose-response curves (e.g., EC₅₀ values) and comparative studies with metalaxyl-M (a structural analog) are critical to assess resistance development. Include negative controls (untreated pathogens) and positive controls (commercial fungicides) to validate results .
Q. What toxicological endpoints are prioritized in regulatory assessments of this compound, and how are they derived?
The EPA identifies key endpoints from chronic rodent studies, including liver tumors (male mice), thyroid follicular cell tumors (female rats), and NOAELs (No-Observed-Adverse-Effect Levels) for non-cancer risks. For example:
Q. How are residue tolerances for this compound established in imported crops, and what methodologies validate compliance?
The EPA sets tolerances (e.g., 0.3 ppm in grapes, 0.2 ppm in tomatoes) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for residue quantification. Validation requires testing at the Limit of Quantification (LOQ = 0.01 ppm) with recovery rates of 70–120%. Studies must follow Codex Alimentarius MRL guidelines, though discrepancies (e.g., higher residues in Argentine grapes) necessitate region-specific trials .
Q. What are the key differences between this compound and its stereoisomer Benalaxyl, and how do these affect research protocols?
this compound (M-metalaxyl) is the biologically active R-enantiomer, whereas Benalaxyl is a racemic mixture. Researchers must use chiral separation techniques (e.g., HPLC with chiral columns) to isolate enantiomers in pharmacokinetic studies. Efficacy comparisons should note that this compound requires 50% lower doses for equivalent antifungal activity .
Q. How do regulatory agencies address uncertainties in this compound’s thyroid toxicity data, and what gaps remain?
The EPA highlights unresolved concerns about thyroid disruption in juvenile models. Current chronic studies in adult rats show thyroid hypertrophy at 2.5 mg/kg/day, but no data exist for developmental thyroid effects. Future research should include comparative assays measuring serum T3/T4 levels and thyroid histopathology in neonatal rats exposed in utero .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data between rodent models and epidemiological studies?
this compound’s “Likely Carcinogenic” classification derives from rodent liver/thyroid tumors, but human epidemiological data are absent. To address contradictions:
- Conduct in vitro genotoxicity assays (Ames test, micronucleus) to confirm lack of mutagenicity .
- Compare metabolic pathways across species using hepatic microsome studies, focusing on species-specific activation of pro-carcinogenic metabolites.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent doses to human equivalents .
Q. What methodological considerations are critical when designing a comparative thyroid assay for this compound in juvenile vs. adult models?
- Animal Models: Use Sprague-Dawley rats, exposing dams during gestation/lactation and offspring post-weaning.
- Endpoints: Measure serum TSH, free T4, and thyroid peroxidase (TPO) activity at PND 21, 60, and 90.
- Dosing: Include a low-dose group (0.5 mg/kg/day) to identify NOAELs for developmental toxicity.
- Controls: Use propylthiouracil (PTU) as a positive control for thyroid disruption .
Q. How should metabolomic studies be structured to identify biomarkers of this compound exposure in non-target organisms?
- Sample Collection: Analyze liver/kidney tissues from aquatic species (e.g., zebrafish) exposed to 0.1–10 ppm this compound for 28 days.
- Platforms: Use LC-QTOF-MS for untargeted metabolomics, focusing on pathways like oxidative stress (glutathione depletion) and lipid peroxidation.
- Data Validation: Cross-reference with transcriptomic data (RNA-seq) to confirm pathway dysregulation .
Q. What statistical approaches are recommended for analyzing dose-response relationships in ecotoxicological studies of this compound?
- Non-linear Regression: Fit data to log-logistic models (e.g., EC₅₀, EC₁₀) using software like R’s drc package.
- Uncertainty Factors: Apply a 10× safety factor to EC₅₀ values for extrapolating lab results to field conditions.
- Meta-Analysis: Pool data from multiple studies to assess heterogeneity via Cochran’s Q-test .
Q. How can researchers reconcile discrepancies between Codex MRLs and region-specific residue data for this compound?
- Field Trials: Conduct GLP-compliant trials in divergent regions (e.g., Argentina vs. EU) to assess climatic/agronomic impacts on residue levels.
- Crop-Specific Metabolism Studies: Use radiolabeled this compound (¹⁴C) to track degradation pathways in tomatoes vs. grapes.
- Policy Advocacy: Submit region-specific data to JMPR (Joint FAO/WHO Meeting on Pesticide Residues) to advocate for MRL adjustments .
Q. Methodological Resources
Properties
IUPAC Name |
methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQIRJHIZUAQP-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058229 | |
Record name | Benalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98243-83-5 | |
Record name | (-)-Benalaxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98243-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benalaxyl-M [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENALAXYL-M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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